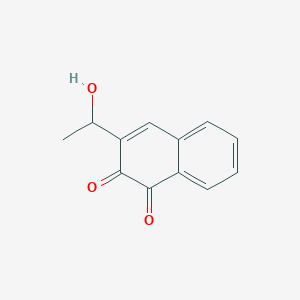

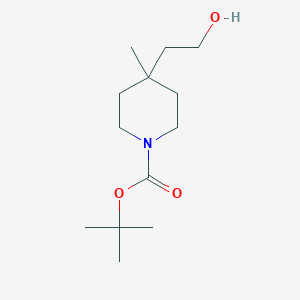

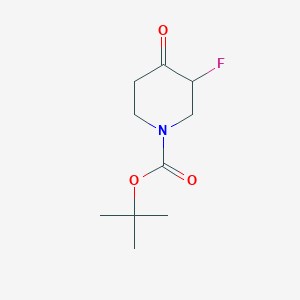

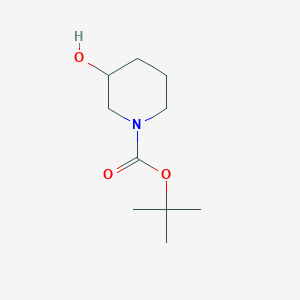

![molecular formula C13H15BrN2O2 B153344 tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 132873-77-9](/img/structure/B153344.png)

tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Übersicht

Beschreibung

The compound tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is a chemical intermediate that can be utilized in various synthetic organic chemistry applications. While the provided papers do not directly discuss this compound, they do provide insights into similar tert-butyl compounds and their roles in synthesis, which can be extrapolated to understand the potential uses and characteristics of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate.

Synthesis Analysis

The synthesis of related tert-butyl compounds often involves multi-step reactions with a focus on maintaining enantioselectivity and functional group compatibility. For instance, the enantioselective synthesis of a tert-butyl carbamate using iodolactamization as a key step suggests that similar strategies could be applied to the synthesis of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate . Additionally, the use of tert-butyl groups in the synthesis of benzothiazole derivatives indicates that tert-butyl groups can be important for the stability and reactivity of the intermediates .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be characterized using techniques such as NMR, IR, and X-ray crystallography. For example, tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized and its crystal structure was determined, showing intermolecular interactions that stabilize the crystal lattice . These techniques could similarly be applied to determine the molecular structure of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate.

Chemical Reactions Analysis

Tert-butyl compounds participate in a variety of chemical reactions. Nucleophilic substitutions and radical reactions are common, as seen with tert-butyl phenylazocarboxylates, which undergo reactions with aromatic amines, alcohols, and through radical pathways . These reactions could be relevant to the tert-butyl benzimidazole derivative , as the presence of the tert-butyl group may influence its reactivity in a similar manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their functional groups and molecular structure. For instance, the thermal and crystallographic properties of tert-butyl benzodiazole derivatives have been studied, providing insights into their stability and behavior under various conditions . These properties are crucial for the handling and application of tert-butyl benzimidazole derivatives in synthetic processes.

Wissenschaftliche Forschungsanwendungen

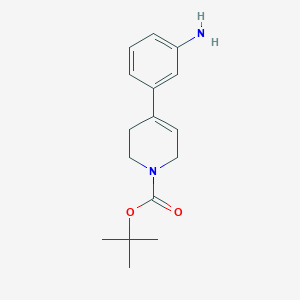

- "tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate" : This compound has a similar structure and might have some applications in scientific research. The exact applications would depend on the specific research context and objectives .

- "tert-butyl (4-(bromomethyl)benzyl)carbamate" : This is another compound with a similar structure. It might have some applications in scientific research .

-

tert-Butyl 4-(4-bromophenethyl)piperazine-1-carboxylate : This compound has a similar structure and might have some applications in scientific research. The exact applications would depend on the specific research context and objectives .

-

tert-butyl (4-(bromomethyl)benzyl)carbamate : This is another compound with a similar structure. It might have some applications in scientific research .

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 4-(bromomethyl)benzimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-15-11-9(7-14)5-4-6-10(11)16/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQPRKXEVWZMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC2=C(C=CC=C21)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

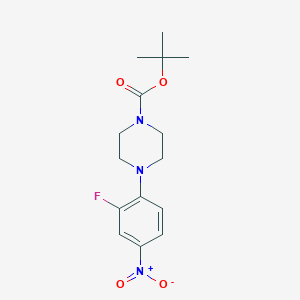

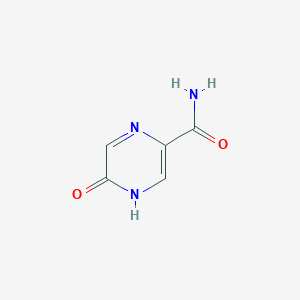

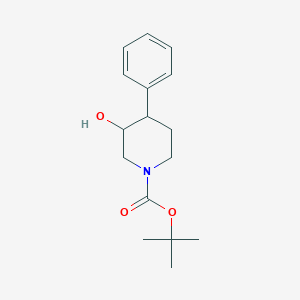

![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)